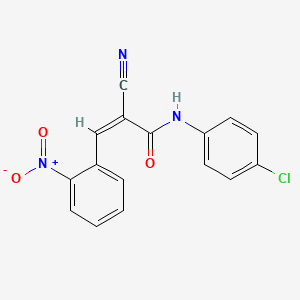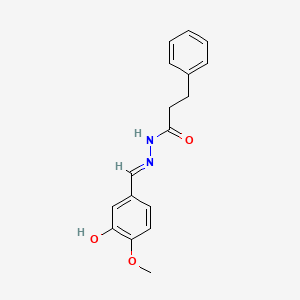
N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide, also known as HMPH, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMPH is a hydrazone derivative that exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
作用機序
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. This compound also activates the Nrf2 pathway, which is involved in antioxidant defense. Furthermore, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation in vitro and in vivo. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, this compound has been shown to have a protective effect against ischemia/reperfusion injury in the heart and brain.
実験室実験の利点と制限
N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a variety of biological activities that make it a versatile compound for studying inflammation, oxidative stress, and cancer. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound in greater detail, which could lead to the identification of new therapeutic targets. Additionally, there is a need for more in vivo studies to determine the efficacy and safety of this compound in animal models and ultimately in humans. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide can be synthesized through a simple reaction between 3-hydroxy-4-methoxybenzaldehyde and 3-phenylpropanohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
特性
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-16-9-7-14(11-15(16)20)12-18-19-17(21)10-8-13-5-3-2-4-6-13/h2-7,9,11-12,20H,8,10H2,1H3,(H,19,21)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTCSCFWZJOXGI-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

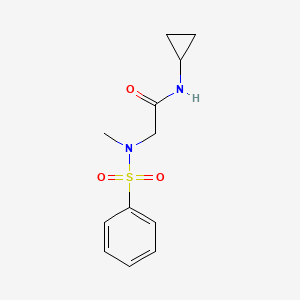
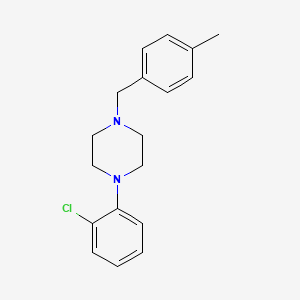
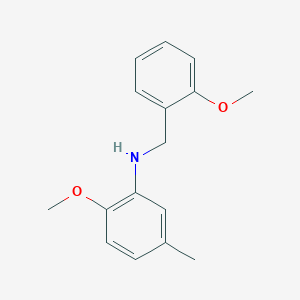
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)

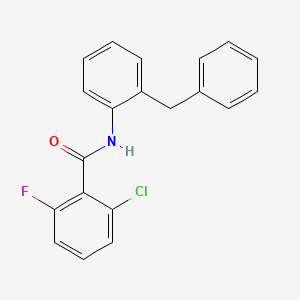

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
